2-Pentynoyl-coenzyme A

Description

Overview of Acyl-Coenzyme A Thioesters in Cellular Metabolism

Acyl-coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids, formed by the esterification of a fatty acid to the thiol group of coenzyme A. cnjournals.com This activation is a prerequisite for their participation in numerous metabolic pathways. uni-konstanz.deebi.ac.uk In catabolic processes, such as the β-oxidation of fatty acids in the mitochondria, acyl-CoAs are sequentially broken down to generate acetyl-CoA, which then enters the citric acid cycle for energy production. udel.educnjournals.com Conversely, in anabolic pathways, acyl-CoAs serve as the building blocks for the synthesis of complex lipids, including triglycerides and phospholipids. cnjournals.com

The intracellular concentrations of acyl-CoAs and free coenzyme A are tightly regulated by a family of enzymes known as acyl-CoA thioesterases (ACOTs). archive.orgd-nb.info These enzymes hydrolyze acyl-CoAs to release the free fatty acid and CoA, thereby playing a crucial role in maintaining metabolic homeostasis and preventing the sequestration of the free CoA pool. archive.orgacs.org The diverse roles of acyl-CoAs extend to post-translational modification of proteins through acylation, which can modulate protein function, localization, and interaction with other molecules. researchgate.net

Significance of Analogs and Mechanism-Based Inhibitors in Enzymology

The study of enzyme mechanisms and functions is greatly facilitated by the use of substrate analogs and inhibitors. nih.gov Analogs are molecules that structurally resemble the natural substrate of an enzyme and can bind to the active site, providing insights into substrate recognition and binding. nih.gov

Mechanism-based inhibitors, also known as suicide inhibitors, are a particularly powerful class of tools in enzymology. nih.govresearchgate.net These molecules are unreactive until they are catalytically converted by the target enzyme into a highly reactive species within the active site. researchgate.netdntb.gov.ua This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. dntb.gov.ua Because their activation depends on the specific catalytic mechanism of the target enzyme, mechanism-based inhibitors are often highly specific and potent. nih.gov They are invaluable for identifying active site residues, elucidating catalytic mechanisms, and developing highly selective therapeutic agents. nih.govresearchgate.net

Historical Context of 2-Pentynoyl-Coenzyme A Research

The investigation into 2-alkynoyl-CoA derivatives as inhibitors of acyl-CoA dehydrogenases began in the 1980s. A seminal paper by Freund, Mizzer, Dick, and Thorpe in 1985 detailed the inactivation of the general acyl-CoA dehydrogenase from pig kidney by these acetylenic thioesters. uni-konstanz.de This research established that 2-alkynoyl-CoAs, including 2-pentynoyl-CoA, act as potent, mechanism-based inactivators of this class of flavoenzymes.

Subsequent research further explored the specificity and mechanism of this inhibition. In 1993, Lundberg and Thorpe specifically investigated the inactivation of short-chain acyl-CoA dehydrogenase (SCAD) from pig liver by 2-pentynoyl-CoA. cnjournals.comresearchgate.net Later studies delved into the reasons for the enhanced reactivity of 2-pentynoyl-CoA with certain dehydrogenases, such as glutaryl-CoA dehydrogenase, compared to others like SCAD and medium-chain acyl-CoA dehydrogenase (MCAD). These studies have been instrumental in understanding the subtle differences in the active site architecture and catalytic mechanisms among the various members of the acyl-CoA dehydrogenase family. dntb.gov.ua

Scope and Focus of the Research Outline on this compound

This article focuses exclusively on the chemical compound this compound. It provides a detailed examination of its role as a mechanism-based inhibitor of acyl-CoA dehydrogenases. The content is structured to first introduce the broader family of coenzyme A derivatives, followed by an in-depth look at the significance of enzyme inhibitors in biochemical research. The core of the article will present detailed research findings on the interaction of 2-pentynoyl-CoA with specific enzymes, supported by data on its inhibitory activity. The discussion is strictly limited to the biochemical and enzymatic aspects of 2-pentynoyl-CoA.

Detailed Research Findings on this compound

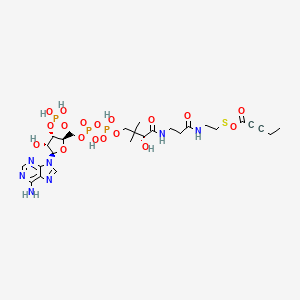

This compound is an acetylenic analog of a fatty acyl-CoA and has been extensively used as a mechanism-based inactivator to probe the catalytic mechanism of acyl-CoA dehydrogenases. These flavoenzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, a key step in fatty acid β-oxidation. researchgate.net

The inactivation of acyl-CoA dehydrogenases by 2-pentynoyl-CoA proceeds via a complex mechanism. It is initiated by the abstraction of a proton from the γ-carbon (C-4) of the inhibitor by a catalytic glutamate (B1630785) residue in the enzyme's active site. dntb.gov.ua This leads to an isomerization event, generating a reactive allene (B1206475) intermediate which then covalently modifies the enzyme, causing irreversible inactivation. dntb.gov.ua

Studies have revealed significant differences in the susceptibility of various acyl-CoA dehydrogenases to inactivation by 2-pentynoyl-CoA. While short-chain, medium-chain, and glutaryl-CoA dehydrogenases are rapidly inactivated, isovaleryl-CoA dehydrogenase is notably resistant. dntb.gov.ua This selectivity is attributed to the positioning of the essential catalytic glutamate residue within the active site. In the susceptible enzymes, this residue is located on a loop that allows it to access and abstract the γ-proton of 2-pentynoyl-CoA. dntb.gov.ua In contrast, the catalytic base in isovaleryl-CoA dehydrogenase is positioned on a different structural element (the G helix), which appears to prevent the necessary interaction for inactivation. dntb.gov.ua

Particularly noteworthy is the enhanced rate of inactivation of glutaryl-CoA dehydrogenase by 2-pentynoyl-CoA, which is significantly faster than that observed for SCAD and MCAD. This increased reactivity is thought to be due to a shorter distance between the catalytic glutamate and the C-4 of the bound inhibitor in the glutaryl-CoA dehydrogenase active site, facilitating a more efficient proton abstraction. During the inactivation of glutaryl-CoA dehydrogenase, a transient charge-transfer complex with a maximum absorbance around 790 nm is formed.

The table below summarizes the kinetic parameters for the inactivation of various acyl-CoA dehydrogenases by 2-pentynoyl-CoA, illustrating the differences in their reactivity.

| Enzyme | Source | k_inact (min⁻¹) | K_I (µM) |

| Short-Chain Acyl-CoA Dehydrogenase | Pig Liver | 0.23 | 120 |

| Glutaryl-CoA Dehydrogenase | Human | 4.8 | 20 |

This table presents kinetic data for the inactivation of different acyl-CoA dehydrogenases by 2-pentynoyl-CoA. The rate of inactivation (k_inact) and the inhibition constant (K_I) highlight the varying efficiencies of inhibition.

Properties

CAS No. |

98482-18-9 |

|---|---|

Molecular Formula |

C26H40N7O18P3S |

Molecular Weight |

863.6 g/mol |

IUPAC Name |

2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl pent-2-ynoate |

InChI |

InChI=1S/C26H40N7O18P3S/c1-4-5-6-17(35)50-55-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-54(44,45)51-53(42,43)46-11-15-20(49-52(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4,7-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

InChI Key |

HTMHFORBLFDTTA-ZMHDXICWSA-N |

SMILES |

CCC#CC(=O)OSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCC#CC(=O)OSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC#CC(=O)OSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

2-pentynoyl CoA 2-pentynoyl-coenzyme A coenzyme A, 2-pentynoyl |

Origin of Product |

United States |

Enzymatic Interactions and Mechanism of Action of 2 Pentynoyl Coenzyme a

Targeting Acyl-Coenzyme A Dehydrogenase Family Members

2-Pentynoyl-coenzyme A is a mechanism-based inactivator that exhibits differential reactivity towards various members of the acyl-CoA dehydrogenase family. This family of enzymes plays a crucial role in the beta-oxidation of fatty acids and the metabolism of certain amino acids. The inhibitory action of 2-pentynoyl-CoA is not uniform across all acyl-CoA dehydrogenases, with some members being rapidly inactivated while others remain largely unaffected.

Inactivation of Short-Chain Acyl-Coenzyme A Dehydrogenase

Short-chain acyl-coenzyme A dehydrogenase (SCAD), an enzyme that catalyzes the initial step in the oxidation of short-chain fatty acids, is susceptible to inactivation by this compound. acs.orgd-nb.info The inactivation process is rapid and is dependent on the abstraction of a γ-proton from the inhibitor molecule by a catalytic residue within the enzyme's active site. acs.orgd-nb.info This initial deprotonation event is a critical step that initiates the cascade leading to the enzyme's irreversible inhibition.

Inactivation of Medium-Chain Acyl-Coenzyme A Dehydrogenase

Similar to SCAD, medium-chain acyl-coenzyme A dehydrogenase (MCAD), which is specific for medium-chain fatty acids, is also a target for inactivation by this compound. acs.orgnih.gov The mechanism of inactivation mirrors that of SCAD, involving a rapid, γ-proton abstraction-dependent process. acs.orgd-nb.info The structural and functional similarities between SCAD and MCAD, particularly the presence of a conserved catalytic glutamate (B1630785) residue, are thought to contribute to their shared vulnerability to this inhibitor.

Inactivation of Glutaryl-Coenzyme A Dehydrogenase

Glutaryl-coenzyme A dehydrogenase (GCDH), an enzyme involved in the catabolism of lysine (B10760008), hydroxylysine, and tryptophan, is a particularly sensitive target of this compound. nih.gov Research has demonstrated that GCDH is inactivated by 2-pentynoyl-CoA at a rate that is considerably faster than that observed for both SCAD and MCAD. nih.govresearchgate.net This enhanced reactivity is not due to a higher binding affinity but rather to the unique catalytic mechanism of GCDH, which involves obligatory access of the catalytic base to both the C-2 and C-4 positions of the substrate. nih.gov This feature facilitates the crucial γ-proton abstraction from 2-pentynoyl-CoA, accelerating the inactivation process. nih.gov In contrast, isovaleryl-CoA dehydrogenase, another member of the acyl-CoA dehydrogenase family, is not significantly inhibited by 2-pentynoyl-CoA, despite binding the inhibitor with a dissociation constant (Kd) of 1.8 μM. acs.orgd-nb.info This highlights the specificity of the inactivation mechanism beyond simple binding.

| Enzyme Target | Relative Inactivation Rate by 2-Pentynoyl-CoA | Key Mechanistic Feature |

| Glutaryl-Coenzyme A Dehydrogenase (GCDH) | Considerably exceeds that of SCAD and MCAD. nih.gov | Catalytic base has obligatory access to both C-2 and C-4 of the substrate. nih.gov |

| Short-Chain Acyl-Coenzyme A Dehydrogenase (SCAD) | Rapidly inactivated. acs.orgd-nb.info | Dependent on γ-proton abstraction. acs.orgd-nb.info |

| Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD) | Rapidly inactivated. acs.org | Dependent on γ-proton abstraction. acs.org |

Mechanistic Studies of Enzyme Inactivation

The inactivation of acyl-CoA dehydrogenases by this compound is an irreversible process that has been the subject of detailed mechanistic studies. These studies have elucidated the key chemical events that lead to the permanent loss of enzyme activity.

Role of γ-Proton Abstraction in Inactivation

A central and indispensable step in the inactivation mechanism is the abstraction of a proton from the γ-carbon (C-4) of the bound this compound molecule. acs.orgd-nb.info This proton is removed by a catalytically essential glutamate residue located in the active site of the susceptible acyl-CoA dehydrogenases. acs.orgnih.gov The position of this catalytic base is critical; in enzymes like SCAD, MCAD, and GCDH, it is located on a loop that allows it to access the γ-proton of the inhibitor. acs.orgd-nb.info This deprotonation event generates a reactive allenic carbanion intermediate. The necessity of this step is underscored by the observation that isovaleryl-CoA dehydrogenase, which has its catalytic base in a different position, is resistant to inactivation by 2-pentynoyl-CoA because it cannot efficiently abstract the γ-proton. acs.orgd-nb.info

Formation of Covalent Adducts and Irreversible Inhibition

Following the abstraction of the γ-proton and the formation of the reactive intermediate, a covalent bond is formed between the inhibitor and the enzyme. nih.gov This results in the irreversible inactivation of the enzyme. The process often involves the formation of a transient charge-transfer complex, which can be observed spectrophotometrically with an absorbance maximum around 800 nm. nih.govnih.gov This intermediate species forms prior to the covalent modification of the protein. nih.gov The covalent adduct is believed to form between the inhibitor and the active site glutamate residue that initiates the inactivation by abstracting the γ-proton. nih.govwur.nl This permanent modification of a critical catalytic residue renders the enzyme non-functional.

| Mechanistic Step | Description | Spectroscopic Evidence |

| γ-Proton Abstraction | The catalytic glutamate residue removes a proton from the C-4 position of 2-pentynoyl-CoA. acs.orgd-nb.info | - |

| Formation of Charge-Transfer Complex | A transient complex forms between the inhibitor and the oxidized flavin cofactor of the enzyme. nih.govnih.gov | Characterized by a long-wavelength absorbance band (λmax ≈ 800 nm). nih.govnih.gov |

| Covalent Adduct Formation | An irreversible covalent bond is formed between the inhibitor and the enzyme, likely with the catalytic glutamate residue. nih.govnih.gov | Leads to irreversible loss of enzyme activity. nih.gov |

Characterization of Spectroscopic Intermediates (e.g., Charge Transfer Complexes)

The interaction of this compound with acyl-CoA dehydrogenases leads to the formation of detectable spectroscopic intermediates. During the inactivation of glutaryl-CoA dehydrogenase by 2-pentynoyl-CoA, a spectral intermediate identified as a charge-transfer complex has been observed using stopped-flow spectrophotometry. nih.gov This complex exhibits a maximum absorbance (λmax) at approximately 790 nm. nih.gov Global analysis of the spectrophotometric data allowed for the determination of the rate constants for both the formation and decay of this charge-transfer complex. nih.gov

The formation of such molecular complexes, characterized by intense charge-transfer absorption, is a known feature of the kinetic sequence of acyl-CoA dehydrogenases. d-nb.info These intermediates, typically involving the reduced enzyme and an enoyl-CoA product, are crucial points for electron transfer to the electron-transferring flavoprotein (ETF). d-nb.info The detection of a distinct charge-transfer complex during the reaction with 2-pentynoyl-CoA provides insight into the mechanistic steps leading to the enzyme's inactivation. nih.gov

Structure-Activity Relationships in Enzyme Inhibition

This compound exhibits marked differential reactivity as a mechanism-based inactivator across the family of acyl-CoA dehydrogenases. nih.govnih.gov It rapidly inactivates short-chain, medium-chain, and glutaryl-CoA dehydrogenases through a mechanism believed to involve the abstraction of a γ-proton. nih.govacs.org However, its effect on isovaleryl-CoA dehydrogenase is negligible, with this enzyme showing significant resistance to inhibition by the compound. nih.govacs.org

Notably, the rate of inactivation of glutaryl-CoA dehydrogenase by 2-pentynoyl-CoA is considerably faster than the inactivation rates observed for short-chain and medium-chain acyl-CoA dehydrogenases with related 2-alkynoyl-CoA inhibitors. nih.gov This enhanced reactivity is not due to a difference in specificity for the acyl group but is an intrinsic feature of the interaction between 2-pentynoyl-CoA and glutaryl-CoA dehydrogenase. nih.gov

| Enzyme | Reactivity with 2-Pentynoyl-CoA | Reference |

|---|---|---|

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Rapidly inactivated | d-nb.infonih.govacs.org |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rapidly inactivated | nih.govacs.org |

| Glutaryl-CoA Dehydrogenase (GCDH) | Very rapidly inactivated (rate exceeds that of SCAD/MCAD) | nih.govnih.govacs.org |

| Isovaleryl-CoA Dehydrogenase (IVD) | Not significantly inhibited | nih.govacs.org |

The differential inactivation of acyl-CoA dehydrogenases by 2-pentynoyl-CoA is closely linked to the specific positioning of key amino acid residues within the enzyme's active site. nih.gov The catalytically essential glutamate base is located differently in various dehydrogenases. In short-chain, medium-chain, and glutaryl-CoA dehydrogenases, this residue is on a loop between the J and K helices, a position that allows for the abstraction of a γ-proton from the bound 2-pentynoyl-CoA, leading to inactivation. nih.govacs.org In contrast, isovaleryl-CoA dehydrogenase has its catalytic base on the G helix, a position that is not conducive to this reaction. nih.gov

This structural difference is highlighted by site-directed mutagenesis studies. A double mutant of isovaleryl-CoA dehydrogenase, Glu254Gly/Ala375Glu, was created to move the catalytic base to the J/K loop, mimicking the arrangement in susceptible dehydrogenases. nih.govacs.org This engineered mutant became sensitive to irreversible inhibition by 2-pentynoyl-CoA. nih.govacs.orgresearchgate.net Molecular modeling suggests this mutation brings the catalytic base close enough to abstract the γ-proton from the inhibitor, thereby enabling the inactivation mechanism. nih.govresearchgate.net

Furthermore, studies on a glutaryl-CoA dehydrogenase E370D mutant are consistent with the idea that the distance between the catalytic glutamate base and the C-4 carbon of the bound inhibitor is a critical factor contributing to the enzyme's exceptionally high rate of inactivation. nih.gov

| Enzyme | Mutation | Effect on Inactivation by 2-Pentynoyl-CoA | Reference |

|---|---|---|---|

| Isovaleryl-CoA Dehydrogenase (Wild-Type) | None | Resistant to inactivation | nih.govacs.org |

| Isovaleryl-CoA Dehydrogenase | Glu254Gly/Ala375Glu | Becomes sensitive to inactivation | nih.govacs.orgresearchgate.net |

| Glutaryl-CoA Dehydrogenase | E370D | Alters rate constants of inactivation and spectral species formation | nih.gov |

This compound functions as an effective substrate mimic, binding with high affinity to the active sites of various acyl-CoA dehydrogenases. The resistance of isovaleryl-CoA dehydrogenase to inactivation is not due to poor binding; the enzyme-inhibitor complex has a strong dissociation constant (Kd) of 1.8 µM. nih.govacs.org This indicates that 2-pentynoyl-CoA effectively occupies the active site, mimicking a natural substrate, but does not undergo the subsequent reaction that leads to inactivation in this particular enzyme.

The specificity of inactivation is therefore not determined by binding affinity but by the precise geometric arrangement between the bound inhibitor and the enzyme's catalytic base. nih.govnih.gov For enzymes like short-chain, medium-chain, and glutaryl-CoA dehydrogenases, the active site architecture facilitates the crucial γ-proton abstraction required for the inactivation chemistry. nih.gov

The enhanced reactivity seen with glutaryl-CoA dehydrogenase is attributed to its unique catalytic mechanism. Unlike other dehydrogenases, its normal function requires the catalytic base to access both the C-2 and C-4 positions of the substrate. nih.gov The distance between the carboxylate oxygen of the glutamate catalyst and the C-4 of the bound 2-pentynoyl-CoA is thought to be a key factor that contributes to its enhanced rate of inactivation. nih.gov

Molecular and Structural Basis of 2 Pentynoyl Coenzyme a Interactions

Computational Approaches in Elucidating Inactivation Mechanisms

Computational methods are pivotal in understanding the intricate mechanisms by which 2-pentynoyl-coenzyme A (2-pentynoyl-CoA) inactivates enzymes, particularly members of the acyl-CoA dehydrogenase family. These approaches provide a molecular-level view that complements experimental data, offering insights into the dynamics and energetics of enzyme-inhibitor interactions.

Molecular modeling has been instrumental in visualizing and analyzing the binding of 2-pentynoyl-CoA within the active sites of various acyl-CoA dehydrogenases. These models are often built upon high-resolution crystal structures of the enzymes. For instance, modeling studies have been used to understand the differences in inhibition between various acyl-CoA dehydrogenases. acs.orgnih.gov

A key factor in the inactivation process is the position of the catalytic glutamate (B1630785) residue. acs.orgnih.gov In enzymes like short-chain, medium-chain, and glutaryl-CoA dehydrogenases, this residue is located on a loop between the J and K helices. acs.org Molecular models suggest this positioning is crucial for the abstraction of a γ-proton from the bound 2-pentynoyl-CoA, a necessary step for inactivation. acs.orgnih.gov In contrast, isovaleryl-CoA dehydrogenase, which is not significantly inhibited by 2-pentynoyl-CoA, has its catalytic glutamate on the G helix. acs.orgnih.gov

To test this hypothesis, researchers have created mutant enzymes where the catalytic base is moved. For example, a double mutant of isovaleryl-CoA dehydrogenase (Glu254Gly/Ala375Glu) was created to mimic the active site of the sensitive dehydrogenases. acs.orgnih.gov Molecular modeling of this mutant suggested that the repositioned catalytic base is brought close enough to the bound inhibitor to abstract the γ-proton, which was confirmed by experimental findings showing the mutant was now sensitive to irreversible inhibition by 2-pentynoyl-CoA. acs.orgnih.gov These computational models are essential for interpreting experimental results and for designing new experiments to probe enzyme mechanisms. mtu.edu

Computational analyses have also been employed to rationalize the observed enhanced reactivity of 2-pentynoyl-CoA with certain enzymes, such as glutaryl-CoA dehydrogenase. nih.gov This enzyme is inactivated by 2-pentynoyl-CoA at a significantly higher rate than other acyl-CoA dehydrogenases like the short-chain and medium-chain variants. nih.gov

Analysis of the binary complexes of various acyl-CoA dehydrogenases with their ligands has pointed to the distance between the catalytic glutamate's carboxylate oxygen and the C-4 of the bound acyl-CoA as a critical determinant of inactivation rate. nih.gov While this specific distance for wild-type glutaryl-CoA dehydrogenase is not yet known, comparisons with other dehydrogenases suggest that a shorter distance in glutaryl-CoA dehydrogenase could contribute to its enhanced rate of inactivation. nih.gov This is particularly relevant for glutaryl-CoA dehydrogenase as its catalytic mechanism requires the base to access both C-2 and C-4 of the substrate, whereas access to C-4 is not obligatory for other dehydrogenases. nih.gov

Furthermore, studies on a mutant of glutaryl-CoA dehydrogenase (E370D) and comparisons of the inactivation rate constants and the formation of a spectral intermediate support the idea that this distance is a key factor in the enzyme's enhanced reactivity and its ability to catalyze a 1,3-prototropic shift. nih.gov

Structural Biology Insights into Active Site Conformational Changes

While specific high-resolution crystal structures of an acyl-CoA dehydrogenase in complex with 2-pentynoyl-CoA are not extensively detailed in the provided search results, the available information on related complexes provides valuable insights. Structural biology studies of acyl-CoA dehydrogenases have revealed that the binding of a ligand, such as an inhibitor or substrate, can induce conformational changes in the active site. nih.govplos.org These changes are crucial for catalysis and inhibition.

Upon binding of 2-octynoyl-CoA, a related inhibitor, to general acyl-CoA dehydrogenase, a 10-nm red shift and increased resolution of the flavin chromophore are observed, indicating an initial binding event that perturbs the flavin environment. nih.gov This is followed by the formation of a charge-transfer complex, suggesting further electronic and likely conformational rearrangements within the active site. nih.gov The binding of inhibitors can arrest the enzyme in a specific conformational state, preventing the catalytic cycle from proceeding. nih.gov The study of these enzyme-inhibitor complexes through techniques like X-ray crystallography provides a static picture of the interactions that can be complemented by computational and spectroscopic methods to build a more complete understanding of the dynamic conformational changes that occur. nih.gov

Spectroscopic Investigations of Enzyme-Bound this compound

Spectroscopic techniques are powerful tools for probing the electronic and structural properties of enzyme-inhibitor complexes in solution, providing dynamic information that is complementary to static crystal structures.

UV-Vis spectroscopy is particularly useful for detecting the formation of charge-transfer (CT) complexes between an enzyme and a ligand. nih.govnih.govethz.chnih.gov A CT complex is formed when an electron is partially transferred from a donor molecule to an acceptor molecule, resulting in a new absorption band, typically at longer wavelengths (a red shift). ethz.chnih.gov

In the case of 2-pentynoyl-CoA and its interactions with acyl-CoA dehydrogenases, the formation of a distinct spectral intermediate with a maximum absorbance (λmax) around 790-800 nm has been observed. nih.govnih.gov This long-wavelength absorption is characteristic of a charge-transfer complex between a form of the bound inhibitor and the oxidized flavin cofactor of the enzyme. nih.gov

The rate of formation of this CT complex can be monitored using stopped-flow spectrophotometry, a technique that allows for the rapid mixing of reactants and the measurement of absorbance changes on a millisecond timescale. nih.gov For example, with general acyl-CoA dehydrogenase, the formation of the 800 nm band occurs with a rate constant (k1) of 1.07 min-1 at pH 7.6 and 25°C. nih.gov The intensity and rate of formation of this CT band can vary depending on the specific alkynoyl-CoA derivative and the enzyme. nih.gov The decay of this intermediate is also a key part of the inactivation process. nih.govnih.gov

Table 1: Spectroscopic Data for Charge-Transfer Complexes

| Enzyme | Inhibitor | λmax of CT Complex (nm) | Reference |

|---|---|---|---|

| General acyl-CoA dehydrogenase | 2-Octynoyl-CoA | 800 | nih.gov |

| Glutaryl-CoA dehydrogenase | 2-Pentynoyl-CoA | ~790 | nih.gov |

While UV-Vis spectroscopy is prominent in studying these interactions, other spectroscopic methods can provide further mechanistic details. For instance, Raman spectroscopy has been used to probe the activation of ligands within the active site of enoyl-CoA hydratase by analyzing vibrational modes of the bound substrate analog. core.ac.uk This technique could potentially be applied to study the vibrational properties of 2-pentynoyl-CoA upon binding to acyl-CoA dehydrogenases, offering insights into changes in bond order and electronic distribution within the inhibitor.

Although not explicitly detailed for 2-pentynoyl-CoA in the provided results, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are generally powerful tools for studying enzyme-ligand interactions. NMR can provide detailed information about the structure and dynamics of the enzyme-inhibitor complex in solution, while EPR is useful for studying systems with unpaired electrons, such as the flavin semiquinone that can be formed during the catalytic cycle of flavoenzymes.

Compound List

Applications in Advanced Biochemical Research and Proteomics

Utilization of Alkynoyl-Coenzyme A Analogs as Chemical Probes

Alkynoyl-CoA analogs serve as indispensable chemical reporters for exploring the landscape of protein acylation. nih.govportlandpress.com Their utility stems from their ability to be recognized and utilized by cellular enzymes while carrying a chemical tag that does not interfere with biological processes. portlandpress.comsigmaaldrich.com

Alkynoyl-CoA analogs, such as 4-pentynoyl-CoA, function as effective surrogates for acetyl-CoA in biochemical assays. acs.orgresearchgate.netcaymanchem.com Lysine (B10760008) acetyltransferases (KATs) can transfer the alkynoyl group from the CoA donor onto their protein substrates. portlandpress.comcaymanchem.com The incorporated alkyne handle then serves as a platform for click chemistry. acs.orgnih.gov This reaction allows for the covalent attachment of a wide variety of azide-functionalized molecules, including fluorophores for in-gel fluorescence detection or biotin (B1667282) for affinity purification and proteomic analysis. researchgate.netnih.govrsc.org

The CuAAC reaction is highly efficient and specific, proceeding with high yields under biocompatible conditions, which makes it ideal for studying complex biological samples. sigmaaldrich.com This two-step labeling strategy—enzymatic incorporation followed by click chemistry ligation—provides a versatile and sensitive method for detecting and analyzing protein acetylation events that circumvents the limitations and hazards of traditional radioisotope-based assays. jove.comnih.govnih.gov For instance, 4-pentynoyl-CoA has been successfully used to develop a non-radioactive, high-throughput "acetyl-click" assay to screen for inhibitors of histone acetyltransferase 1 (HAT1). jove.comnih.govbiorxiv.org

The use of alkynoyl-CoA probes has been instrumental in dissecting the mechanisms of protein acylation. nih.govportlandpress.com Protein acylation is a widespread modification where acyl groups are transferred from acyl-CoA donors to specific amino acid residues on proteins, a reaction catalyzed by acyltransferases. portlandpress.comcreative-diagnostics.com This modification can regulate protein stability, localization, and interactions. creative-diagnostics.com

By serving as mechanism-based inhibitors or probes, compounds like 2-pentynoyl-CoA can help elucidate enzyme kinetics and reaction pathways. nih.gov For example, 2-pentynoyl-CoA has been shown to inactivate glutaryl-CoA dehydrogenase at a significantly faster rate than other related acyl-CoA dehydrogenases, providing insights into the enzyme's catalytic mechanism and the structural basis for its enhanced reactivity. nih.govnih.gov Furthermore, these probes allow for the study of both enzymatic and non-enzymatic acylation events, helping to understand the interplay between acyl-CoA metabolite concentrations and the modification of proteins within cellular pathways. nih.govbiorxiv.org

Development of Enzyme Activity Assays

Alkynoyl-CoA analogs are central to the development of modern, non-radioactive enzyme activity assays. jove.comsigmaaldrich.com These assays are often designed for high-throughput screening (HTS) to discover novel enzyme inhibitors. nih.govbiorxiv.org

A prominent example is the "acetyl-click" assay developed for HAT1. jove.comnih.gov In this assay, recombinant HAT1 enzyme is incubated with its biotinylated histone H4 peptide substrate and the acetyl-CoA analog, 4-pentynoyl-CoA. nih.govnih.gov The enzyme transfers the pentynoyl group to the peptide. nih.gov The entire reaction mixture is then transferred to a neutravidin-coated plate, which immobilizes the biotinylated peptide. nih.gov A click reaction is performed in the well to attach an azide-containing reporter, which can then be linked to a signal-generating enzyme like horseradish peroxidase (HRP). nih.govnih.gov The resulting colorimetric or fluorescent signal is directly proportional to the amount of acylated peptide, and therefore to the activity of the HAT1 enzyme. jove.comnih.gov When a potential inhibitor is added to the initial reaction, a reduction in the signal indicates inhibition of enzyme activity. nih.gov This scalable and robust assay format has been successfully used to screen small molecule libraries and identify novel inhibitors of HAT1. biorxiv.orgnih.gov

Broader Context of Coenzyme a Metabolism and Enzymology in Relation to 2 Pentynoyl Coenzyme a Research

Coenzyme A Biosynthesis and Metabolic Interconnections

The biosynthesis of Coenzyme A is a highly conserved multi-step enzymatic pathway that utilizes pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP) as primary substrates. wikipedia.orgresearchgate.net In humans, this process is essential as CoA is not obtained directly from the diet in a usable form. wikipedia.org The pathway begins with the phosphorylation of pantothenate by pantothenate kinase, a key regulatory step. ontosight.aisigmaaldrich.com Subsequent reactions involve the addition of cysteine and the final attachment of the adenosine monophosphate (AMP) moiety from ATP. sigmaaldrich.com

The CoA metabolic pathway is intricately linked with numerous other core metabolic routes. ontosight.ai As a carrier of acyl groups, CoA and its derivatives are central to:

Carbohydrate Metabolism: Acetyl-CoA, derived from pyruvate (B1213749) oxidation, is a primary entry point into the tricarboxylic acid cycle. wikipedia.orgbritannica.com

Amino Acid Metabolism: Several amino acids are catabolized to intermediates that are converted to acetyl-CoA or other acyl-CoAs. portlandpress.comontosight.ai

Lipid Metabolism: CoA is fundamental to both the synthesis of fatty acids and their breakdown for energy production. wikipedia.orgatamanchemicals.com

Ketone Body Metabolism: During periods of fasting or in certain metabolic states, CoA is used in the liver to produce ketone bodies. portlandpress.com

Cholesterol and Steroid Biosynthesis: The synthesis of these vital molecules begins with acetyl-CoA. portlandpress.comontosight.ai

Dysregulation of CoA biosynthesis or metabolism has been implicated in various diseases, highlighting its critical role in maintaining cellular homeostasis. ontosight.aiimrpress.com

Roles of Coenzyme A and Its Derivatives in Key Metabolic Pathways

Coenzyme A and its thioester derivatives are at the heart of fatty acid metabolism, participating in both anabolic and catabolic processes. wikipedia.orgatamanchemicals.com

In fatty acid synthesis , which primarily occurs in the cytosol, acetyl-CoA is the fundamental two-carbon building block. libretexts.orgimrpress.com The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. imrpress.com This is a major regulatory point in fatty acid synthesis. imrpress.com During the elongation phase, acyl carrier protein (ACP), which contains a phosphopantetheine prosthetic group derived from CoA, presents the growing fatty acid chain for the sequential addition of two-carbon units from malonyl-CoA. wikipedia.org

Conversely, fatty acid oxidation , or beta-oxidation, takes place predominantly within the mitochondria. libretexts.org Fatty acids are first "activated" by being attached to Coenzyme A, forming fatty acyl-CoA molecules. libretexts.org This reaction is catalyzed by acyl-CoA synthetase. libretexts.org The fatty acyl-CoA is then transported into the mitochondrial matrix where it undergoes a cyclical series of four reactions that systematically shorten the fatty acid chain by two carbons in each cycle, releasing a molecule of acetyl-CoA. libretexts.org This acetyl-CoA can then enter the TCA cycle for energy production. libretexts.org The study of compounds like 2-pentynoyl-coenzyme A, an analogue of a fatty acyl-CoA, provides valuable insights into the mechanisms and specificities of the enzymes involved in these pathways. ontosight.aidntb.gov.ua

The primary entry point into the TCA cycle is through acetyl-CoA. britannica.com This acetyl-CoA is primarily derived from the oxidative decarboxylation of pyruvate (a product of glycolysis), the beta-oxidation of fatty acids, and the catabolism of certain amino acids. wikipedia.orgbritannica.com The cycle is initiated when acetyl-CoA transfers its two-carbon acetyl group to the four-carbon acceptor molecule, oxaloacetate, to form the six-carbon compound citrate (B86180). britannica.com This reaction, catalyzed by citrate synthase, releases the free coenzyme A, which can then participate in other metabolic reactions. britannica.com

Regulatory Roles of Coenzyme A and Its Esters in Enzyme Activity and Cellular Processes

Beyond their direct roles as substrates and intermediates, Coenzyme A and its thioester derivatives, particularly acetyl-CoA, are crucial allosteric regulators of enzyme activity and are involved in post-translational modifications that influence a wide range of cellular processes. wikipedia.orgnih.gov

Allosteric Regulation:

Pyruvate Dehydrogenase Complex (PDC): This enzyme complex, which converts pyruvate to acetyl-CoA, is inhibited by its product, acetyl-CoA. wikipedia.orgnih.gov This feedback inhibition helps to match the rate of acetyl-CoA production to the cell's energy needs.

Pyruvate Carboxylase: This enzyme, which catalyzes the conversion of pyruvate to oxaloacetate, is allosterically activated by acetyl-CoA. nih.gov This is important for replenishing TCA cycle intermediates, a process known as anaplerosis.

Acetyl-CoA Carboxylase: The first committed step in fatty acid synthesis is catalyzed by this enzyme, which is allosterically regulated. imrpress.com Insulin can stimulate its activity, while glucagon (B607659) and epinephrine (B1671497) have an inhibitory effect. wikipedia.org

Carnitine Palmitoyltransferase 1 (CPT1): This enzyme, involved in the transport of fatty acids into the mitochondria for oxidation, is inhibited by malonyl-CoA, the product of acetyl-CoA carboxylase. imrpress.comnih.gov This prevents the simultaneous synthesis and degradation of fatty acids.

Post-Translational Modification:

Protein Acetylation: Acetyl-CoA is the universal acetyl group donor for the acetylation of proteins, a widespread post-translational modification. imrpress.com Histone acetylation, for example, plays a critical role in regulating gene expression and chromatin structure. imrpress.com The acetylation of non-histone proteins also modulates their function in various cellular processes. nih.govimrpress.com

Protein CoAlation: Under conditions of oxidative stress, Coenzyme A can directly bind to cysteine residues on proteins in a process called CoAlation. atamanchemicals.comnih.gov This modification can protect proteins from irreversible oxidation and also regulate their enzymatic activity. atamanchemicals.com

The diverse regulatory functions of CoA and its esters underscore their central importance in integrating metabolic state with cellular function and gene expression. portlandpress.comnih.gov

Analytical Methodologies for 2 Pentynoyl Coenzyme a and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2-pentynoyl-CoA from complex biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acyl-CoA compounds, including 2-pentynoyl-CoA. researchgate.netresearchgate.netnih.govnih.gov HPLC methods typically utilize reverse-phase columns to separate acyl-CoAs based on the hydrophobicity of their acyl chains. researchgate.net For short-chain acyl-CoAs, ion-pair reverse-phase chromatography is often employed to achieve effective separation. researchgate.net

The separation of various acyl-CoA derivatives is achieved using columns such as a reverse-phase Spherisorb ODS II, 5-microns C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like methanol. researchgate.net Detection is commonly performed using a UV detector, monitoring the effluent at 254 nm, which corresponds to the absorbance of the adenine (B156593) ring in the CoA moiety. researchgate.netresearchgate.net This allows for the simultaneous determination of CoA and its various thioesters. researchgate.netnih.govnih.gov

Modern HPLC methods have achieved high sensitivity, with limits of detection (LOD) for compounds like CoA and acetyl-CoA being significantly lower than in previous procedures. nih.gov For instance, one method reported an LOD of 0.114 pmol for CoA and 0.36 pmol for acetyl-CoA per injection. nih.gov The recovery rates for these methods are often high, with reports of 95–97% for liver extracts spiked with CoA and acetyl-CoA. researchgate.netnih.govnih.gov

Table 1: Representative HPLC Parameters for Acyl-CoA Analysis

| Parameter | Description | Reference |

| Column | Reverse-phase C18 (e.g., Spherisorb ODS II, 5-microns) | researchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., 220 mM potassium phosphate, pH 4.0) and organic solvent (e.g., 98% methanol) | researchgate.net |

| Detection | UV at 254 nm | researchgate.netresearchgate.net |

| LOD | As low as 0.114 pmol for CoA | nih.gov |

| Recovery | 95-97% in liver extracts | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its superior sensitivity and selectivity. nih.govacs.orgnih.govresearchgate.net This technique couples the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry, allowing for the confident identification and precise quantification of low-abundance species like 2-pentynoyl-CoA in complex biological samples. nih.govnih.gov

In LC-MS/MS analysis of acyl-CoAs, compounds are typically separated on a reverse-phase column. nih.gov While ion-pairing reagents can be used to separate isomers, methods have been developed that avoid these reagents, which can cause ion suppression in the mass spectrometer. nih.govnih.gov The separated analytes are then ionized, most commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov

Quantification is often performed using multiple reaction monitoring (MRM), a highly specific and sensitive mode of analysis. nih.govresearchgate.net In MRM, a specific precursor ion for the analyte of interest is selected and fragmented, and a resulting characteristic product ion is monitored. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of a 507 Da fragment (phosphoadenosine diphosphate), which can be used for screening for all CoA-activated substances. researchgate.netacs.org The use of stable isotope-labeled internal standards, such as those generated through Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.netnih.gov

LC-MS/MS methods for acyl-CoAs have demonstrated excellent analytical performance, with low limits of detection (in the nM to sub-nM range), high precision (routinely 4% repeatability), and accuracy. nih.govnih.gov

Table 2: Key Features of LC-MS/MS Methods for Acyl-CoA Analysis

| Feature | Description | Reference |

| Ionization | Electrospray Ionization (ESI), typically in positive mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Characteristic Fragmentation | Neutral loss of 507 Da (phosphoadenosine diphosphate) | researchgate.netacs.org |

| Internal Standards | Stable isotope-labeled analogs (e.g., from SILEC) | researchgate.netnih.gov |

| Sensitivity | LODs in the nM to sub-nM range | nih.gov |

| Precision | Routinely 4% repeatability (N=15) | nih.gov |

Spectroscopic Techniques for Characterization

Spectroscopic methods are invaluable for the structural elucidation of 2-pentynoyl-CoA and for studying its interactions with enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of acyl-CoA compounds and can also be used for quantitative analysis, particularly for more abundant species. mdpi.comacs.orgnih.govnih.gov While historically limited by lower sensitivity compared to mass spectrometry, recent advancements have expanded its application to the analysis of lower concentration metabolites like CoA and acetyl-CoA in tissue extracts. acs.orgnih.govnih.gov

For quantitative analysis, the integral of a specific NMR signal is proportional to the concentration of the analyte. mdpi.com This allows for the determination of absolute concentrations of metabolites like CoA and acetyl-CoA in a single experiment, without the need for extensive sample preparation or derivatization. acs.orgnih.gov NMR has the advantage of being non-destructive, preserving the sample for further analysis. mdpi.com

Table 3: Representative NMR Data for Acyl-CoA Moiety

| Nucleus | Type of Experiment | Typical Chemical Shift Range (ppm) | Information Provided | Reference |

| ¹H | 1D NMR | 0.8-3.0 (acyl chain), 2.5-4.5 (pantetheine), 6.1, 8.1, 8.4 (adenosine) | Proton environment and initial structural assignment | acs.orgrsc.orghmdb.ca |

| ¹³C | 1D NMR | 10-40 (acyl chain carbons), ~170 (carbonyl carbon) | Carbon skeleton information | rsc.orgnp-mrd.org |

| ¹H-¹H | COSY | N/A | Correlation between coupled protons | libretexts.org |

| ¹H-¹³C | HMBC/HSQC | N/A | Correlation between protons and carbons over one or multiple bonds | libretexts.org |

UV-Vis Spectroscopy in Kinetic Studies

UV-Vis spectroscopy is a widely used technique for monitoring enzyme-catalyzed reactions in real-time, including those involving 2-pentynoyl-CoA. ipinnovative.comsapub.orgresearchgate.net The formation or cleavage of the thioester bond, or changes in the conjugation of the acyl chain, often results in a change in the UV-Vis absorbance spectrum. nih.govoup.com

For enzymes like enoyl-CoA hydratase, which may act on metabolites of 2-pentynoyl-CoA, the hydration of an α,β-unsaturated thioester can be monitored by the decrease in absorbance at a specific wavelength (e.g., around 263 nm). nih.gov The rate of this change in absorbance is directly proportional to the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). ipinnovative.comresearchgate.net

In some cases, binding of a substrate analog like 2-pentynoyl-CoA to an enzyme's active site can induce a shift in the UV spectrum (a "red shift"), providing insights into the electronic environment of the active site and the mechanism of catalysis. nih.gov

Table 4: Application of UV-Vis Spectroscopy in Enzyme Kinetics

| Application | Principle | Wavelength Monitored | Kinetic Parameter Derived | Reference |

| Enoyl-CoA Hydratase Assay | Decrease in absorbance upon hydration of the α,β-double bond of an enoyl-CoA substrate. | ~263-290 nm | Reaction rate, Km, Vmax | oup.comnih.gov |

| Substrate Binding Studies | Shift in the absorbance maximum (e.g., red shift) upon binding of a chromophoric substrate or analog to the enzyme active site. | Varies depending on the chromophore | Binding affinity (Kd), insights into catalytic mechanism | nih.gov |

| NADH-linked Assays | Monitoring the change in absorbance of NADH at 340 nm, which is coupled to the reaction of interest. | 340 nm | Reaction rate of the primary enzyme | ipinnovative.com |

Method Validation for Analytical Procedures

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nih.goveuropa.eu A comprehensive validation protocol assesses several key performance characteristics to demonstrate the reliability, accuracy, and precision of the method for analyzing 2-pentynoyl-CoA and its metabolites. nih.govroutledge.com

The validation process typically includes the following parameters:

Specificity and Selectivity: This ensures that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as isomers, degradation products, or matrix components. demarcheiso17025.com

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. nih.gov For acyl-CoA analysis, accuracy has been reported to be between 87% and 107%. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). npra.gov.my For acyl-CoA quantification, precision has been reported to be between 0.1% and 12.8%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. demarcheiso17025.com

Table 5: Summary of Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria | Reference |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the known amount. | europa.eu |

| Precision | Agreement among a series of measurements. | RSD ≤ 2% for drug products, may be higher (e.g., ≤15%) for low-level analytes. | npra.gov.my |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | npra.gov.my |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. | demarcheiso17025.com |

| Range | Concentration interval where the method is accurate, precise, and linear. | Typically 80-120% of the test concentration for an assay. | europa.eu |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. | demarcheiso17025.com |

Future Directions in 2 Pentynoyl Coenzyme a Research

Design and Synthesis of Novel Acyl-Coenzyme A Analogs with Enhanced Specificity

The development of novel acyl-CoA analogs is a cornerstone of advancing research into CoA-dependent enzymes. Future efforts will focus on creating molecules with heightened specificity and tailored functionalities. The synthesis of analogs often involves complex chemical and enzymatic steps to modify the acyl group, the pantetheine (B1680023) arm, or the adenosine (B11128) moiety of the CoA molecule.

One promising direction is the synthesis of acylsulfamoyl analogs, such as 5′-O-(lithocholoyl sulfamoyl) adenosine (LCA-AMS), which have been shown to be potent inhibitors of certain acyl-CoA synthetases. This strategy involves replacing the reactive thioester linkage with a more stable sulfamoyl group, which can selectively target adenylate-forming enzymes.

Another approach involves creating analogs that mimic enzyme reaction intermediates. These molecules can provide valuable insights into catalytic mechanisms and serve as highly specific inhibitors. Furthermore, chemo-enzymatic methods offer a streamlined process for producing a variety of CoA analogs, enabling the rapid generation of molecular probes for studying a wide range of enzymes, including those involved in fatty acid synthesis and polyketide assembly. By systematically altering the acyl chain length, introducing functional groups, or modifying the CoA scaffold, researchers can develop a new generation of analogs to probe enzyme active sites with greater precision.

Table 1: Strategies for Novel Acyl-Coenzyme A Analog Synthesis

| Synthesis Strategy | Target Functionality | Potential Application |

|---|---|---|

| Acylsulfamoyl Substitution | Inhibition of adenylate-forming enzymes | Development of specific anti-mycobacterial agents |

| Reaction Intermediate Mimics | Probing enzyme catalytic mechanisms | Elucidation of enzyme kinetics and reaction pathways |

| Chemo-enzymatic Synthesis | Rapid generation of diverse analogs | High-throughput screening of enzyme inhibitors |

Further Elucidation of Inactivation Mechanisms in Diverse Enzyme Families

2-Pentynoyl-CoA is a well-established mechanism-based inactivator, particularly for acyl-CoA dehydrogenases. However, the precise mechanisms of inactivation can vary significantly between different enzymes and enzyme families. Future research will aim to dissect these nuances to understand the structural and mechanistic determinants of its inhibitory activity.

For instance, 2-pentynoyl-CoA inactivates glutaryl-CoA dehydrogenase at a much faster rate than it does for short-chain and medium-chain acyl-CoA dehydrogenases. nih.gov This enhanced reactivity is not due to a change in acyl group specificity but is thought to be related to the specific geometry of the enzyme's active site, particularly the distance between the catalytic glutamate (B1630785) residue and the C-4 of the bound inhibitor. nih.gov Detailed kinetic studies, coupled with site-directed mutagenesis and high-resolution structural biology, will be crucial to test this hypothesis and to understand the formation of intermediates, such as charge-transfer complexes that absorb light at specific wavelengths (e.g., ~790 nm). nih.gov

Investigating the interaction of 2-pentynoyl-CoA with a broader range of CoA-utilizing enzymes, beyond dehydrogenases, will also be a key research avenue. This will reveal whether its mechanism of action is conserved or if it can participate in different inactivation pathways depending on the catalytic machinery of the target enzyme. Such studies will not only deepen our understanding of enzyme catalysis but also inform the design of more selective and potent mechanism-based inhibitors for therapeutic and research purposes.

Application of 2-Pentynoyl-Coenzyme A and Analogs in Chemical Biology Tool Development

The development of 2-pentynoyl-CoA analogs as chemical biology tools is a rapidly advancing frontier. By incorporating reporter tags or "clickable" chemical handles, these molecules can be transformed into powerful probes for activity-based protein profiling (ABPP). wikipedia.orgnih.gov ABPP uses reactive chemical probes to covalently label active enzymes in complex biological systems, allowing for the assessment of their functional state rather than just their abundance. wikipedia.orgnih.gov

Future research will focus on synthesizing analogs of 2-pentynoyl-CoA containing bioorthogonal functional groups, such as terminal alkynes or azides. nih.govmdpi.com These "clickable" probes would allow for a two-step labeling strategy. First, the probe reacts with its target enzymes in a cellular lysate or even in living cells. Second, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, is attached via a highly specific bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com

This approach will enable researchers to:

Identify novel enzyme targets: By using these probes in complex proteomes, new enzymes that interact with or are inhibited by 2-pentynoyl-CoA can be discovered.

Profile enzyme activity: Changes in the labeling pattern can reveal how enzyme activity is modulated by different cellular states, disease pathologies, or drug treatments.

Visualize active enzymes: Fluorescently tagged probes can be used to image the subcellular localization of active enzymes, providing spatial and temporal information about metabolic pathways.

The development of a suite of such chemical probes derived from 2-pentynoyl-CoA will provide an invaluable toolkit for dissecting the roles of acyl-CoA metabolism in health and disease. nih.govbiorxiv.org

Integrative Omics Approaches to Study Coenzyme A Metabolism and Acylation Events

To fully understand the impact of molecules like 2-pentynoyl-CoA, it is essential to place their effects within the broader context of cellular metabolism and regulation. Integrative -omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of the metabolic network. nih.govnih.gov

Future research will increasingly utilize these high-throughput technologies to study the global cellular response to the inhibition of specific CoA-dependent enzymes by 2-pentynoyl-CoA and its analogs. For example, high-resolution metabolomics and lipidomics can provide a comprehensive profile of the acyl-CoA pool and other related metabolites, revealing how metabolic pathways are rewired in response to enzyme inactivation. nih.goviitpkd.ac.insigmaaldrich.com This can help identify metabolic bottlenecks and downstream consequences of target inhibition. nih.gov

Table 2: Application of Omics Technologies in Acyl-CoA Research

| Omics Technology | Research Focus | Potential Insights |

|---|---|---|

| Metabolomics | Profiling of acyl-CoA pools and related metabolites | Identification of metabolic pathway shifts and bottlenecks nih.govcreative-proteomics.com |

| Proteomics | Changes in protein expression and post-translational modifications | Understanding regulatory responses to metabolic stress nih.govnih.gov |

| Transcriptomics | Analysis of gene expression changes | Revealing transcriptional regulation of metabolic enzymes nih.gov |

| Lipidomics | Comprehensive analysis of cellular lipid profiles | Elucidating the impact on synthesis and degradation of complex lipids tandfonline.com |

Chemoproteomic methods, a subset of proteomics, can be used to map the interaction networks of acyl-CoAs with cellular proteins, identifying not only enzymes but also regulatory proteins that may bind these metabolites. nih.govscientifiq.ai By integrating these multi-omics datasets, researchers can build comprehensive models of CoA metabolism and understand how perturbations, such as the introduction of 2-pentynoyl-CoA, ripple through the entire cellular system. This holistic approach is critical for uncovering the complex interplay between metabolic pathways and for identifying novel nodes for therapeutic intervention. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing 2-Pentynoyl-CoA in vitro, and how can purity be ensured?

- Methodological Answer : 2-Pentynoyl-CoA is typically synthesized via enzymatic acylation using acyl-CoA synthetases. A standard protocol involves reacting pentynoic acid with coenzyme A (CoA) in the presence of ATP and magnesium ions. Purification is achieved via reverse-phase HPLC, with UV detection at 260 nm to confirm CoA conjugation . Purity assessment requires mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) to confirm structural integrity. Researchers should include negative controls (e.g., omitting ATP) to validate enzymatic activity .

Q. Which analytical techniques are recommended for quantifying 2-Pentynoyl-CoA in enzymatic assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification, leveraging the absorbance of the CoA moiety. For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, especially in complex biological matrices. Calibration curves must be prepared using freshly synthesized 2-Pentynoyl-CoA standards, with triplicate measurements to minimize variability .

Q. How can reaction conditions be optimized for studying 2-Pentynoyl-CoA-dependent enzymes?

- Methodological Answer : Use a fractional factorial design to test variables such as pH (6.5–8.5), temperature (25–37°C), and ionic strength. Monitor reaction progress via stopped-flow spectroscopy or continuous enzyme-coupled assays. For kinetic parameter determination (e.g., Km, kcat), employ Michaelis-Menten analysis with substrate concentrations spanning 0.5–5×Km. Include chelating agents (e.g., EDTA) to rule out metal ion interference .

Advanced Research Questions

Q. How can contradictory kinetic data on 2-Pentynoyl-CoA’s enzyme inhibition be resolved experimentally?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., substrate depletion, non-steady-state measurements). Redesign experiments using pre-steady-state kinetics (stopped-flow) and global fitting analysis to distinguish between competitive and non-competitive inhibition. Validate findings with isothermal titration calorimetry (ITC) to measure binding affinities independently. Cross-reference results with structural data (e.g., X-ray crystallography) to correlate inhibition mechanisms with active-site conformations .

Q. What strategies are effective for tracing metabolic flux involving 2-Pentynoyl-CoA in live-cell systems?

- Methodological Answer : Employ stable isotope tracing with <sup>13</sup>C-labeled acetyl precursors to track incorporation into 2-Pentynoyl-CoA. Use flux balance analysis (FBA) models to predict pathway interactions, validated via LC-MS-based metabolomics. For spatial resolution, combine click chemistry probes (e.g., alkynyl tags) with fluorescence microscopy. Ensure controls include isotope scrambling tests and enzyme knockout strains to confirm specificity .

Q. What computational models are validated for predicting 2-Pentynoyl-CoA’s interactions with acyltransferases?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model binding dynamics. Dock 2-Pentynoyl-CoA into acyltransferase active sites via AutoDock Vina, followed by free-energy perturbation (FEP) calculations to estimate binding energies. Validate predictions with mutagenesis studies targeting key residues (e.g., catalytic cysteines). Cross-validate with experimental Kd values from surface plasmon resonance (SPR) .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, discrepancies in enzyme kinetics may stem from unaccounted allosteric regulators, necessitating proteomic profiling .

- Experimental Design : Use PICO frameworks (Population, Intervention, Comparison, Outcome) to structure hypotheses. For instance, compare wild-type vs. mutant enzymes’ catalytic efficiency with 2-Pentynoyl-CoA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.